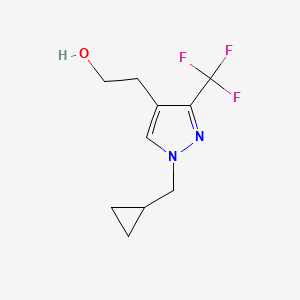

1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structures. For example, (4-aminopiperidin-1-yl)phenylmethanone has a density of 1.1±0.1 g/cm3, a boiling point of 355.5±35.0 °C at 760 mmHg, and a molar refractivity of 59.8±0.3 cm3 .

科学的研究の応用

Nitrogenous Compound Synthesis and Evaluation

Nitrogenous compounds, including derivatives similar to 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one, have been isolated from deep-sea derived fungi, showcasing potential in cytotoxic and antiviral activities. These compounds were elucidated through comprehensive spectroscopic methods and evaluated for their biological activities, indicating the chemical's relevance in drug discovery and marine natural products research (Luo, Zhou, & Liu, 2018).

Monoamine Uptake Inhibitors

Research on analogues of Pyrovalerone, which share a structural resemblance with 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one, has led to the development of selective inhibitors of dopamine and norepinephrine transporters. This work underscores the compound's potential in addressing neurological conditions and substance abuse, through the modulation of neurotransmitter reuptake mechanisms (Meltzer, Butler, Deschamps, & Madras, 2006).

Biofuel Production

In the context of sustainable energy, derivatives of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one have been implicated in the metabolic engineering of microorganisms for biofuel production. Specifically, engineered strains have been developed for the production of pentanol isomers, demonstrating the compound's utility in renewable energy research (Cann & Liao, 2009).

ASK1 Inhibitors for Inflammation and Pain

Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, closely related to 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one, have been evaluated as ASK1 inhibitors. These compounds exhibit potential utility in treating inflammation and pain, indicating their significance in medicinal chemistry and pharmaceutical research (Norman, 2012).

Safety And Hazards

将来の方向性

Piperidine derivatives continue to be a focus of research due to their wide range of biological activities. The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-9(2)8-11(14)13-6-4-10(12)5-7-13/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZSCDSWFLDBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)

![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)

![Methyl 8-amino-3-tetrahydro-2-furanyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474056.png)

![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)

![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)

![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)